molecular formula C22H17ClN2O3 B2375085 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-19-1

2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2375085
CAS No.: 922109-19-1
M. Wt: 392.84
InChI Key: CTFWELHDEFSQAX-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, featuring a 10,11-dihydrodibenzooxazepinone core substituted with a methyl group at position 8 and an 11-oxo moiety. The acetamide side chain is functionalized with a 4-chlorophenyl group, contributing to its unique physicochemical and pharmacological properties. The chlorine atom enhances lipophilicity and metabolic stability, while the oxazepinone core provides a rigid scaffold for receptor interactions .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-13-2-8-20-18(10-13)25-22(27)17-12-16(7-9-19(17)28-20)24-21(26)11-14-3-5-15(23)6-4-14/h2-10,12H,11H2,1H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFWELHDEFSQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic derivative belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H20ClN2O2\text{C}_{22}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_2

This structure features a chlorophenyl group and a dibenzooxazepine core, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs showed varied cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colon cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Viability (%)
Compound AA5491550
Compound BHCT1161040
Compound C (similar structure)A5491245

The data indicate that modifications in the chemical structure can significantly influence the anticancer potency of these compounds.

Antimicrobial Activity

In addition to anticancer properties, the compound's structural analogs have been evaluated for their antimicrobial efficacy against multidrug-resistant pathogens. Screening tests revealed moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound C (similar structure)Klebsiella pneumoniae18

These findings suggest that the presence of specific functional groups enhances the antimicrobial activity of these compounds.

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
  • Antibacterial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with DNA replication processes.

Case Studies

A notable study involved the evaluation of a compound structurally similar to 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide in a preclinical model. The compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to control groups treated with saline .

Comparison with Similar Compounds

Dibenzooxazepine Derivatives with Varied Substituents

Compounds sharing the dibenzooxazepine core but differing in substituents highlight structure-activity relationships (SAR):

Compound Name Substituent(s) Key Data Source
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide 4-Fluorophenyl Yield: 38%; LCMS: m/z 401.1 [M+H+]; Moderate D2 receptor affinity
2-(4-Chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide 4-Chlorophenyl, 10-ethyl Yield: 57%; Higher lipophilicity (logP 3.8) vs. methyl analogs; Enhanced metabolic stability
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide 4-Methylphenoxy Mol. Weight: 374.39; Lower solubility in aqueous media due to bulky phenoxy group

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl substituent enhances receptor binding affinity compared to 4-fluorophenyl, likely due to increased electronegativity and steric effects .
  • Alkyl Chain Effects : Ethyl substitution at position 10 (vs. methyl) improves metabolic stability but reduces aqueous solubility .

Dibenzo[b,f][1,4]thiazepine Analogs

Thiazepine analogs, where sulfur replaces oxygen in the heterocyclic ring, exhibit distinct properties:

Compound Name Core Structure Key Data Source
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine, 3-chlorobenzyl LCMS: m/z 425.0 [M+H+]; Moderate D2 receptor antagonism (IC50 120 nM)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Thiazepine, 4-methoxyphenyl Yield: 9%; Lower synthetic accessibility due to sulfur oxidation side reactions

Key Findings :

  • Sulfur vs. Oxygen : Thiazepine analogs exhibit reduced planarity compared to oxazepines, leading to altered receptor interactions. Sulfur’s larger atomic radius may hinder π-stacking interactions .
  • Synthetic Challenges : Thiazepine derivatives often require additional purification steps (e.g., preparative HPLC), resulting in lower yields .

Benzothiazole-Based Acetamides

Compounds with benzothiazole cores but similar acetamide motifs:

Compound Name Core Structure Key Data Source
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole, 4-chlorophenyl High thermal stability (mp 215°C); Potent COX-2 inhibition (IC50 0.8 µM)

Key Findings :

  • Benzothiazole vs.

Analytical Data

  • Purity : LCMS and ¹H NMR confirm >95% purity for most compounds .
  • Crystallography: SHELX software is frequently used for structural validation, highlighting the importance of planarity in the oxazepinone core .

Preparation Methods

Retrosynthetic Analysis

The preparation of 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)acetamide typically follows a convergent synthetic pathway involving:

  • Synthesis of the 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine core
  • Preparation of a 2-(4-chlorophenyl)acetyl electrophilic reagent
  • Amide coupling reaction between the amine and the activated carboxylic acid derivative

Preparation of the 8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine

Synthesis via Cyclization of Diphenyl Ether Derivatives

This approach begins with appropriately substituted diphenyl ether derivatives containing carboxylic acid and amine functionalities in ortho positions. The synthetic sequence typically involves:

  • Preparation of methyl-substituted diphenyl ether
  • Introduction of nitro and carboxylic acid groups at appropriate positions
  • Amide formation
  • Reduction of the nitro group
  • Cyclization to form the seven-membered ring

The specific synthetic route can be adapted from procedures reported for similar compounds, such as the synthesis of 11-phenacyl-substituted diazepinobenzimidazoles reported in search result.

Synthesis of the 2-(4-chlorophenyl)acetyl Component

Preparation of 2-(4-chlorophenyl)acetic Acid

The 2-(4-chlorophenyl)acetic acid can be prepared through several methods:

  • Hydrolysis of 4-chlorophenylacetonitrile
  • Oxidation of 4-chlorophenylethanol
  • Direct carboxylation of 4-chlorobenzyl halides

Activation Methods for Amide Coupling

For effective amide coupling, the carboxylic acid needs activation. Several approaches can be employed:

  • Acid chloride formation : Conversion to 2-(4-chlorophenyl)acetyl chloride using thionyl chloride or oxalyl chloride
  • Mixed anhydride method : Reaction with alkyl chloroformates
  • Coupling reagent approach : Utilizing reagents such as carbodiimides (DCC, EDC), HOBt, or HATU

Coupling Reaction and Final Product Formation

Direct Amide Coupling

The final coupling reaction between 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine and the activated 2-(4-chlorophenyl)acetic acid can be performed using several approaches:

  • Acid chloride method :

    8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-amine + 2-(4-chlorophenyl)acetyl chloride → Target compound
    
  • Coupling reagent method :

    8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-amine + 2-(4-chlorophenyl)acetic acid + Coupling reagent → Target compound
    

Typical reaction conditions include the use of a mild base (triethylamine, N,N-diisopropylethylamine) in an aprotic solvent (dichloromethane, tetrahydrofuran, N,N-dimethylformamide) at room temperature or with gentle heating.

Alkylation with 2-Chloro-N-(4-chlorophenyl)acetamide

An alternative approach involves alkylation of the dibenzoxazepine core with a preformed 2-chloro-N-(4-chlorophenyl)acetamide. This method parallels the synthesis of 2,3,4,5-tetrahydrodiazepino[1,2-a]benzimidazole derivatives described in search result:

8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-ol + 2-Chloro-N-(4-chlorophenyl)acetamide → Target compound

This reaction typically occurs in a neutral medium using acetone as solvent and potassium carbonate as a base.

Purification and Characterization

Purification Techniques

The crude product typically requires purification using one or more of the following techniques:

  • Recrystallization : From appropriate solvents like ethanol, ethyl acetate, or their mixtures
  • Column chromatography : Using silica gel with suitable solvent systems
  • Preparative HPLC : For challenging separations or higher purity requirements

Characterization Methods

Comprehensive characterization of the final compound typically includes:

  • Melting point determination
  • Spectroscopic analysis :
    • IR spectroscopy (key bands: C=O stretching at ~1680 cm-1, N-H stretching at ~3300 cm-1)
    • 1H-NMR and 13C-NMR spectroscopy
    • Mass spectrometry
  • Elemental analysis for C, H, N content
  • HPLC for purity assessment

Alternative Synthetic Routes

Direct Functionalization of Dibenzoxazepine Core

An alternative approach involves direct functionalization of commercially available dibenzoxazepine derivatives:

  • Methylation at position 8
  • Introduction of an amino group at position 2
  • N-acylation with 2-(4-chlorophenyl)acetic acid

This approach may be preferable for small-scale synthesis or when starting materials are readily available.

Conversion from Related Dibenzoxazepine Derivatives

Some synthetic strategies involve converting structurally related dibenzoxazepine derivatives:

  • Converting a halogen-substituted dibenzoxazepine to a methyl-substituted analog
  • Transforming other N-substituted dibenzoxazepines to the target compound

Methods for similar transformations can be adapted from procedures reported for the synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl) derivatives described in search results,, and.

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 1 provides a comparative analysis of different synthetic approaches based on key parameters:

Synthetic Approach Number of Steps Overall Yield (Estimated) Starting Materials Accessibility Scalability
Cyclization of diphenyl ether derivatives 6-8 15-25% Moderate Good
Modification of commercial dibenzoxazepines 3-5 30-40% Good Moderate
Direct functionalization approach 3-4 35-45% Variable Limited
Conversion from related derivatives 2-3 40-60% Limited Limited

Advantages and Limitations

Each synthetic route has specific advantages and limitations:

  • Cyclization approach : Offers flexibility in designing substitution patterns but requires more steps
  • Modification approach : Shorter synthetic sequence but depends on availability of starting materials
  • Direct functionalization : Straightforward but may face selectivity challenges
  • Conversion from derivatives : Potentially highest yields but limited by starting material availability

Optimization Strategies

Reaction Condition Optimization

Key parameters for optimization include:

  • Solvent selection : The choice between dichloromethane, acetone, tetrahydrofuran, or N,N-dimethylformamide significantly impacts yield and purity
  • Temperature control : Reactions typically proceed at room temperature or under gentle heating (40-60°C)
  • Base selection : Triethylamine, N,N-diisopropylethylamine, or potassium carbonate depending on the specific step
  • Reaction time : Optimal monitoring via thin-layer chromatography or HPLC

Catalyst Considerations

For certain steps, catalysts can enhance efficiency:

  • Phase-transfer catalysts for alkylation reactions
  • Metal catalysts for specific functionalization steps

Practical Considerations and Troubleshooting

Common Challenges

Synthesis of 2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)acetamide may encounter several challenges:

  • Regioselectivity issues : Controlling the position of substituents on the dibenzoxazepine core
  • Purification difficulties : Separation from structurally similar byproducts
  • Stability concerns : Potential hydrolysis of the amide linkage under certain conditions

Recommended Solutions

Table 2 outlines common issues and recommended solutions:

Challenge Manifestation Recommended Solution
Low yield in amide coupling Incomplete reaction Use excess coupling reagent, optimize reaction time
Regioselectivity in methylation Mixture of isomers Use directed metallation or blocking groups
Purification difficulties Closely eluting impurities Multi-step purification, selective crystallization
Product degradation Yield loss during work-up Mild conditions, avoid strong acids/bases

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis of this dibenzo[b,f][1,4]oxazepine derivative typically involves multi-step organic reactions. Key steps include:

  • Amide coupling : Reacting 4-chlorophenylacetic acid derivatives with the dibenzo-oxazepine amine precursor using coupling agents like EDC/HOBt or DCC.
  • Cyclization : Formation of the oxazepine ring via intramolecular nucleophilic substitution under reflux conditions (e.g., using K₂CO₃ in DMF or DMSO) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
    Note: Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products like over-alkylation or hydrolysis .

Basic: How can researchers characterize the molecular structure of this compound?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the acetamide carbonyl (δ ~168–170 ppm) .
  • Mass spectrometry (HRMS) : To verify the molecular ion peak (expected m/z ~423.1 for C₂₃H₁₇ClN₂O₃) .
  • X-ray crystallography : For unambiguous confirmation of the dibenzo-oxazepine core and substituent orientation (if single crystals are obtainable) .

Basic: What are the solubility properties of this compound in different solvents?

The compound exhibits moderate solubility due to its mixed polar (chlorophenyl, acetamide) and non-polar (dibenzo ring) moieties:

  • High solubility : In polar aprotic solvents (e.g., DMSO, DMF).
  • Low solubility : In water or non-polar solvents (e.g., hexane).
  • pH-dependent solubility : Enhanced solubility in alkaline conditions due to deprotonation of the acetamide group .
    Experimental tip: Pre-dissolve in DMSO for biological assays, followed by dilution in aqueous buffers to avoid precipitation .

Advanced: What strategies optimize reaction yields during synthesis?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading) and identify critical parameters .
  • Computational modeling : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design framework .
  • Flow chemistry : For scalable synthesis, continuous flow systems can enhance heat/mass transfer and reduce side reactions .

Advanced: How to resolve contradictions in biological activity data for similar compounds?

  • Comparative SAR studies : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and assess activity changes. For example, and show that electron-withdrawing groups enhance receptor binding affinity .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays to distinguish direct binding from off-target effects .
  • Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., dibenzoxazepines with differing substituents) to identify trends .

Advanced: What methodologies study interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., kinases or GPCRs), guided by the compound’s electrostatic potential maps .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess selectivity .
  • Cellular assays : Combine Western blotting (to measure pathway inhibition) with fluorescent probes (e.g., Ca²⁺ flux assays) for functional validation .

Advanced: How to address discrepancies in solubility or stability data?

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC. notes instability in acidic media, requiring neutral buffers for storage .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely indicate low solubility .
  • Cross-validate with multiple techniques : Compare solubility measured by UV-Vis spectroscopy versus nephelometry to confirm accuracy .

Advanced: What are best practices for scaling up synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) early, such as purity ≥95% (HPLC) and residual solvent limits (ICH guidelines) .

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